1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group at the 4-position of the piperidine ring is introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the Hydroxyl Group: The hydroxyl group is introduced through reactions such as epoxidation followed by ring opening or direct hydroxylation.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under mild to moderate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride is utilized in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Research: As a tool for studying receptor-ligand interactions and enzyme mechanisms.
Industrial Applications: In the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as receptors and enzymes. The piperidine ring structure allows it to fit into binding sites, modulating the activity of these targets. The amino and hydroxyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Aminopiperidin-1-yl)-2-propanol
- 1-(4-Aminopiperidin-1-yl)-3-methylbutan-2-ol
Comparison: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where others may not be as effective.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,12)7-11-5-3-8(10)4-6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKFVPMBRQKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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